molecular formula C14H18N2O3S B2866890 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole CAS No. 957298-51-0

1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole

Cat. No.: B2866890
CAS No.: 957298-51-0
M. Wt: 294.37
InChI Key: YSSRVFOJPUQHMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole is a synthetic organic compound belonging to the class of sulfonyl pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with ethoxy, methyl, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Ethoxylation and Methylation: The ethoxy and methyl groups are introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted pyrazoles with various nucleophilic groups.

Scientific Research Applications

1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • 1-(2-Ethoxyphenyl)sulfonyl-3,5-dimethylpyrazole
  • 1-(2-Methylphenyl)sulfonyl-3,5-dimethylpyrazole
  • 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3-methylpyrazole

Uniqueness: 1-(2-Ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole is unique due to the specific combination of ethoxy, methyl, and sulfonyl groups on the pyrazole ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-5-19-13-7-6-10(2)8-14(13)20(17,18)16-12(4)9-11(3)15-16/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSRVFOJPUQHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.